molecular formula C21H28N4O3 B2465769 2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2175979-35-6

2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2465769
CAS No.: 2175979-35-6
M. Wt: 384.48
InChI Key: SDMWONCETJBRSE-UHFFFAOYSA-N
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Description

2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. Compounds featuring a dihydropyridazinone core, such as this one, have been investigated for a range of biological activities. The structure of this particular molecule is notable for its complexity, combining a dihydropyridazinone scaffold with piperidine and tetrahydropyran (oxane) moieties, which are privileged structures in drug discovery for their ability to interact with various biological targets. Please note: This product is intended for Research Use Only (RUO) and is not intended for, and should not be used for, diagnostic, therapeutic, or any other human or veterinary applications. To obtain specific data on this compound's applications, mechanism of action, or research value, please consult the primary scientific literature or contact the product specialist for a detailed specification sheet.

Properties

IUPAC Name

2-[[1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c26-20-2-1-19(18-3-9-22-10-4-18)23-25(20)15-17-5-11-24(12-6-17)16-21(27)7-13-28-14-8-21/h1-4,9-10,17,27H,5-8,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMWONCETJBRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)CC4(CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one, identified by its CAS number 2097866-45-8, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound has a molecular formula of C17H27N3O3C_{17}H_{27}N_{3}O_{3} and a molecular weight of approximately 321.4 g/mol. Its structure includes a pyridazinone core fused with a piperidine moiety, which contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC17H27N3O3
Molecular Weight321.4 g/mol
CAS Number2097866-45-8

Research indicates that compounds similar to this compound may act as inhibitors of the NLRP3 inflammasome pathway. This pathway is crucial in mediating inflammatory responses, particularly in conditions such as diabetes and neurodegenerative diseases. The inhibition of NLRP3 can potentially lead to reduced inflammation and improved outcomes in these diseases.

Antiviral Activity

A study investigating the antiviral properties of related compounds found that certain derivatives exhibited significant activity against HIV variants. For instance, compounds with structural similarities showed IC50 values in the low micromolar range against HIV-infected cells, indicating potential efficacy in treating viral infections .

Antioxidant and Antimicrobial Potential

The compound has also been evaluated for its antioxidant and antimicrobial activities. Preliminary findings suggest that it may possess moderate antioxidant properties, which are beneficial in protecting cells from oxidative stress. Additionally, its antimicrobial activity was assessed against various bacterial strains, showing promising results that warrant further investigation .

Case Studies

  • Inflammatory Disease Models : In experimental models of inflammatory diseases, the administration of compounds similar to this compound resulted in decreased levels of pro-inflammatory cytokines. This suggests a potential role in managing chronic inflammatory conditions .
  • Neuroprotection : Studies exploring neuroprotective effects indicated that the compound could mitigate neuronal cell death induced by neurotoxic agents, highlighting its potential application in neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of 2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one , we compare it with structurally analogous compounds (Table 1).

Table 1: Comparison of Structural and Pharmacological Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Highlights Source
Target Compound C21H28N4O3 384.48 4-Hydroxyoxan-4-yl, pyridin-4-yl Potential kinase inhibition (inferred)
2-{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one C18H24N4O2 328.40 2-Methoxyethyl Broad pharmacological activity
2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one C16H20N4O3S 348.43 Methanesulfonyl Enhanced metabolic stability
6-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one C17H21N5O3 343.39 Ethylpyrimidinyl, methyl Kinase-targeted research applications
6-Methyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one C16H25N3O 275.39 2-Methylpropyl, methyl Preclinical CNS activity studies

Key Findings from Comparative Analysis

Structural Diversity and Pharmacokinetics :

  • The 4-hydroxyoxane substituent in the target compound distinguishes it from analogs with simpler alkyl or sulfonyl groups (e.g., methoxyethyl in , methanesulfonyl in ). This group likely enhances solubility due to its hydroxyl group, contrasting with the lipophilic 2-methylpropyl group in , which may improve blood-brain barrier penetration .
  • The pyridin-4-yl moiety is conserved across analogs, suggesting its critical role in target binding, possibly through π-π stacking with aromatic residues in enzyme active sites .

Biological Activity :

  • Compounds with methanesulfonyl groups (e.g., ) exhibit improved metabolic stability compared to alkyl-substituted derivatives, as sulfonyl groups resist oxidative degradation .
  • The ethylpyrimidinyl analog in shows specificity for kinase inhibition, while the target compound’s hydroxyoxane group may confer unique selectivity for inflammatory targets (e.g., COX-2, inferred from anti-inflammatory data in ).

Synthetic Complexity :

  • The target compound’s tetrahydropyran-piperidine linkage requires multi-step synthesis involving protective group chemistry, contrasting with simpler alkylation routes used for methoxyethyl or methylpropyl analogs .

Research Implications and Unmet Needs

  • Target Compound: Limited direct pharmacological data exist, but its structural similarity to kinase inhibitors (e.g., ) and anti-inflammatory agents (e.g., ) warrants further in vitro profiling.
  • Analogs : Methanesulfonyl and ethylpyrimidinyl derivatives () are prioritized in drug discovery pipelines due to their balanced solubility and activity profiles.

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